molecular formula C23H37NO2 B12517098 14-(7-Methoxy-1H-indol-2-YL)tetradecan-1-OL CAS No. 651331-45-2

14-(7-Methoxy-1H-indol-2-YL)tetradecan-1-OL

Cat. No.: B12517098
CAS No.: 651331-45-2
M. Wt: 359.5 g/mol
InChI Key: OHSZDBPXOUWIDQ-UHFFFAOYSA-N
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Description

14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is a chemical compound characterized by its unique structure, which includes an indole ring substituted with a methoxy group at the 7th position and a tetradecanol chain at the 14th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Tetradecanol Chain: The final step involves the attachment of the tetradecanol chain to the indole ring. This can be done through a Friedel-Crafts alkylation reaction using tetradecyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 14-(6-Methoxy-1H-indol-3-yl)tetradecan-1-ol
  • 14-(5-Methoxy-1H-indol-2-yl)tetradecan-1-ol
  • 14-(4-Methoxy-1H-indol-3-yl)tetradecan-1-ol

Uniqueness

14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is unique due to the specific position of the methoxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

651331-45-2

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol

InChI

InChI=1S/C23H37NO2/c1-26-22-17-14-15-20-19-21(24-23(20)22)16-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14-15,17,19,24-25H,2-13,16,18H2,1H3

InChI Key

OHSZDBPXOUWIDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO

Origin of Product

United States

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